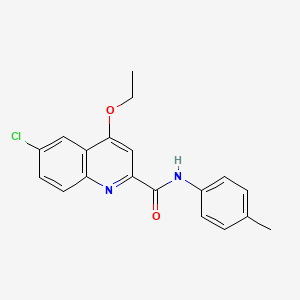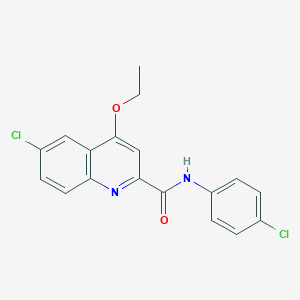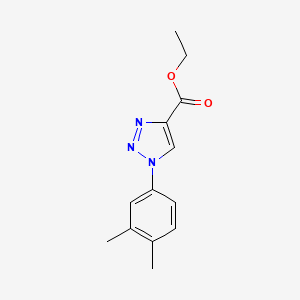
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide” is a chemical compound that belongs to the quinoline family . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Aplicaciones Científicas De Investigación
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has been studied for its potential applications in scientific research. This compound has been used in drug discovery, as it has been found to bind to certain proteins, which can be used to study the effects of certain drugs. Additionally, this compound has been used in biochemical studies, as it is a small molecule that can be used to study the interactions between proteins and other molecules. This compound has also been used in cell culture studies, as it has been found to stimulate the growth of certain cells. Finally, this compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically related to its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has a variety of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is a small molecule that can be used to study the interactions between proteins and other molecules. Additionally, this compound can be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Finally, this compound has been found to inhibit the growth of certain cancer cells, which can be used to study the effects of certain drugs on cancer cell growth.
One of the main limitations of this compound is that its exact mechanism of action is not known, which can make it difficult to study the effects of certain drugs. Additionally, this compound can be toxic to certain cells, which can limit its use in certain experiments. Finally, this compound can be difficult to synthesize, which can limit its use in certain experiments.
Direcciones Futuras
The future directions of 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide research are vast. This compound could be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Additionally, this compound could be used to study the interactions between proteins and other molecules, as it has been found to interact with certain enzymes. This compound could also be used to study the effects of certain drugs on cancer cell growth, as it has been found to inhibit the growth of certain cancer cells. Finally, this compound could be used to study the mechanism of action of certain drugs, as its exact mechanism of action is not known.
Métodos De Síntesis
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide with 6-chloro-2-methoxybenzoic acid. This reaction produces the desired this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxylic acid and 6-chloro-2-methoxybenzaldehyde.
Propiedades
IUPAC Name |
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGWHCRKALQKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)










![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)